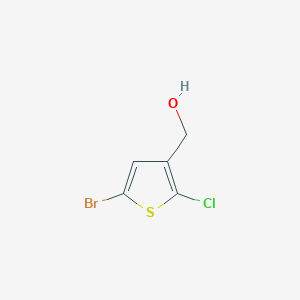
(5-Bromo-2-chlorothiophen-3-yl)methanol
Descripción general
Descripción
(5-Bromo-2-chlorothiophen-3-yl)methanol is a useful research compound. Its molecular formula is C5H4BrClOS and its molecular weight is 227.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Intermediate in Organic Synthesis
- (5-Bromo-2-chlorothiophen-3-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its halogen substituents can facilitate nucleophilic substitutions, allowing for the construction of diverse chemical entities.
Development of New Synthetic Methodologies
- Researchers have utilized this compound to develop innovative synthetic methodologies, particularly in creating new classes of thiophene derivatives with enhanced biological activities.
Biological Applications
Antimicrobial Properties
- Studies indicate that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. The presence of halogen atoms may enhance their efficacy by improving interactions with microbial targets.
Anti-inflammatory Activities
- Research has also explored the anti-inflammatory potential of this compound, suggesting its usefulness in developing new therapeutic agents aimed at treating inflammatory diseases.
Pharmacological Studies
- The compound's interactions with biological molecules have been investigated to understand its effects on enzymatic activities and receptor binding. This makes it a candidate for further pharmacological studies aimed at drug development.
Medicinal Chemistry
Drug Development
- This compound has been explored for its potential use in drug development, particularly in designing new therapeutic agents targeting various diseases, including viral infections and cancer .
Inhibition Studies
- The compound has been evaluated as a potential inhibitor for various enzymes and receptors, which could lead to the development of novel drugs with improved efficacy and safety profiles. For instance, its structural features may allow it to act as an effective inhibitor of specific biological pathways involved in disease processes .
Industrial Applications
Chemical Industry
- The unique properties of this compound make it suitable for industrial applications where thiophene derivatives are utilized as precursors for dyes, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions enhances its utility in industrial settings.
Table: Summary of Key Research Findings on this compound
Propiedades
Fórmula molecular |
C5H4BrClOS |
|---|---|
Peso molecular |
227.51 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 |
Clave InChI |
OOZXBXPHWJXMQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CO)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













